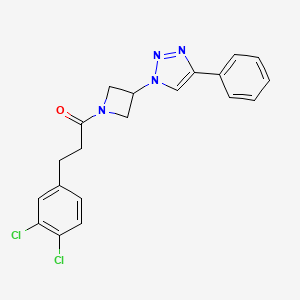![molecular formula C14H11NO5S2 B2697166 2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid CAS No. 1286712-83-1](/img/structure/B2697166.png)
2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is a synthetic organic compound that features a benzodioxole moiety linked to a thiazole ring via an oxoethylthio chain. This structure suggests potential for a wide range of chemical reactivities and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the formation of the benzodioxole ring through the cyclization of catechol with formaldehyde. Subsequent steps involve the introduction of the oxoethyl group via an acylation reaction. The thiazole ring is synthesized through a cyclization reaction between a suitable thioamide and a haloketone. Final steps may include the functionalization of the acetic acid group, typically achieved through ester hydrolysis or carboxylation reactions.
Industrial Production Methods
In industrial settings, production often involves streamlined processes using high-throughput reactors and optimized catalysts to ensure high yields and purity. Large-scale reactions might employ continuous flow reactors to enhance safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can alter the oxoethyl group to produce various derivatives.
Substitution: Nucleophilic substitution reactions can occur at both the benzodioxole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminium hydride under mild conditions.
Substitution: Halogenating agents or nucleophiles under varied pH conditions.
Major Products Formed
Oxidation typically yields benzoquinones, reduction products include alcohol derivatives, and substitution reactions lead to a range of functionalized thiazoles and benzodioxoles.
Applications De Recherche Scientifique
Chemistry
The compound serves as a versatile intermediate in organic synthesis, aiding in the development of complex molecules.
Biology
Its structural framework is useful in designing molecules with biological activity, potentially impacting cell signaling pathways.
Medicine
Industry
In materials science, it may contribute to the synthesis of polymers with unique properties or as a precursor in the manufacture of fine chemicals.
Mécanisme D'action
The compound’s biological effects are primarily mediated through interactions with molecular targets such as enzymes and receptors. The benzodioxole moiety interacts with protein binding sites, altering the activity of target enzymes. Additionally, the thiazole ring can engage in hydrogen bonding and Van der Waals interactions, influencing cellular pathways and responses.
Comparaison Avec Des Composés Similaires
Compared to other benzodioxole-thiazole derivatives, 2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid stands out due to its unique substitution pattern, enhancing its chemical reactivity and biological interactions.
Similar Compounds
2-(Benzo[d][1,3]dioxol-5-yl)thiazol-4-yl)methanol
2-(Benzo[d][1,3]dioxol-5-yl)thiazol-4-yl)ethylamine
2-(Benzo[d][1,3]dioxol-5-yl)thiazol-4-yl)propionic acid
This compound's multifaceted nature makes it a fascinating subject for continued exploration in various scientific fields.
Propriétés
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S2/c16-10(8-1-2-11-12(3-8)20-7-19-11)6-22-14-15-9(5-21-14)4-13(17)18/h1-3,5H,4,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUXEKZUOUTZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CS3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(3-fluorobenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2697086.png)
![N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)





![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2697095.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2697099.png)
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2697101.png)


